molecular formula C16H24N2O2 B8442566 3-Amino-4-(2-ethyl-cyclohexylamino)-benzoic acid methyl ester

3-Amino-4-(2-ethyl-cyclohexylamino)-benzoic acid methyl ester

Cat. No. B8442566
M. Wt: 276.37 g/mol
InChI Key: IBTQUHICXHRPAC-UHFFFAOYSA-N
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Patent
US09156796B2

Procedure details

0.45 g 4-(2-Ethyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester were dissolved in 60 ml methanol, 0.02 g of palladium on carbon (10%) were added and the mixture was hydrogenated at 5 bar for 4 h. The catalyst was removed by filtration over celite, the filtrate was concentrated to obtain 0.40 g (100%) of 3-Amino-4-(2-ethyl-cyclohexylamino)-benzoic acid methyl ester.
Name
4-(2-Ethyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]2[CH2:17][CH3:18])=[C:6]([N+:19]([O-])=O)[CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]2[CH2:17][CH3:18])=[C:6]([NH2:19])[CH:5]=1

Inputs

Step One
Name
4-(2-Ethyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester
Quantity
0.45 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC1C(CCCC1)CC)[N+](=O)[O-])=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC1C(CCCC1)CC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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